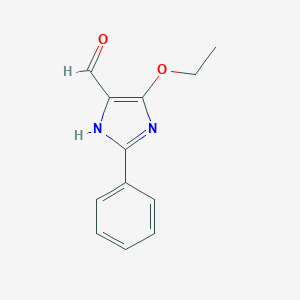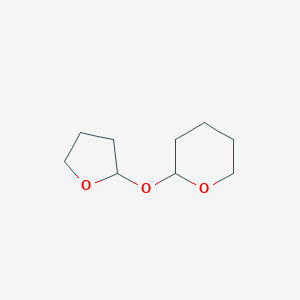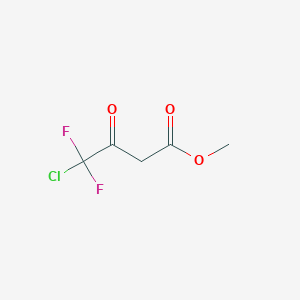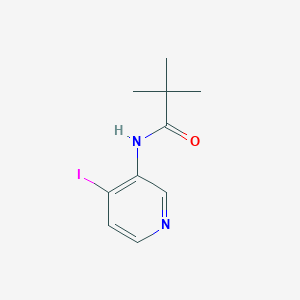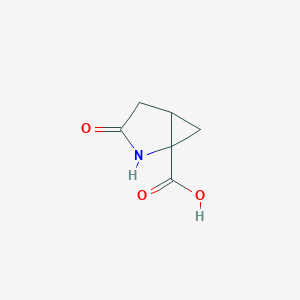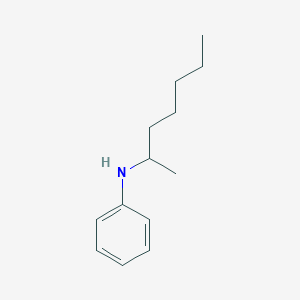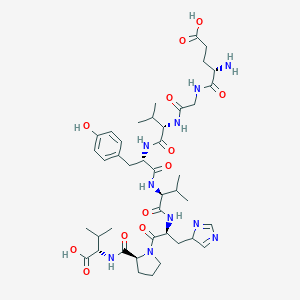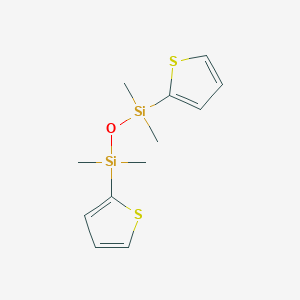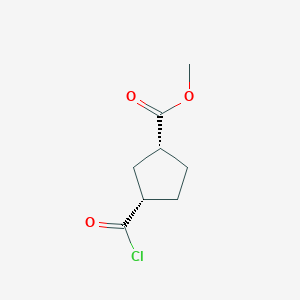
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to be involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins. It has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that it can reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to exhibit anti-inflammatory and analgesic effects. However, some of the limitations of using this compound include its potential toxicity and the lack of understanding of its exact mechanism of action.
Orientations Futures
There are several future directions for the research on cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI). Some of these include the development of new drugs based on this compound, the investigation of its potential applications in other fields such as agriculture and environmental science, and the elucidation of its exact mechanism of action through further studies.
Conclusion:
In conclusion, cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) involves the reaction of cyclopentanecarboxylic acid with thionyl chloride and methanol. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In materials science, it has been used as a precursor for the synthesis of functional materials such as liquid crystals.
Propriétés
Numéro CAS |
116940-83-1 |
|---|---|
Nom du produit |
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) |
Formule moléculaire |
C8H11ClO3 |
Poids moléculaire |
190.62 g/mol |
Nom IUPAC |
methyl (1R,3S)-3-carbonochloridoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
TYWZGOWRMWCWFP-NTSWFWBYSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC[C@@H](C1)C(=O)Cl |
SMILES |
COC(=O)C1CCC(C1)C(=O)Cl |
SMILES canonique |
COC(=O)C1CCC(C1)C(=O)Cl |
Synonymes |
Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



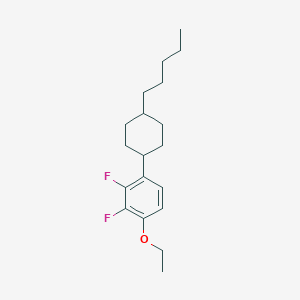
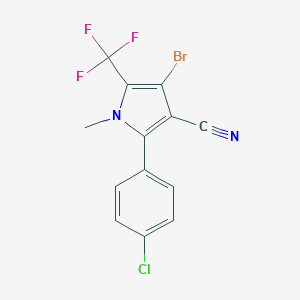
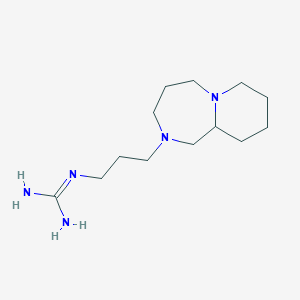
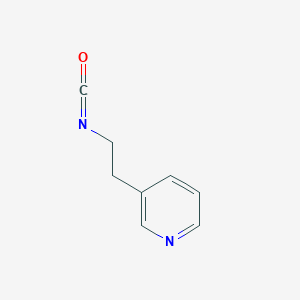
![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)
